Boc-D-thz-OH Boc-D-thz-OH
Brand Name: Vulcanchem
CAS No.: 63091-82-7
VCID: VC21543722
InChI: InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CSCC1C(=O)O
Molecular Formula: C13H20N2O7
Molecular Weight: 233,29 g/mole

Boc-D-thz-OH

CAS No.: 63091-82-7

VCID: VC21543722

Molecular Formula: C13H20N2O7

Molecular Weight: 233,29 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-thz-OH - 63091-82-7

Description

Boc-D-thz-OH, also known as Boc-D-thiazolidine-4-carboxylic acid, is a chemical compound with the CAS number 63091-82-7. It is a derivative of thiazolidine and is widely used in organic synthesis, particularly in the creation of peptides and amino acids. This compound plays a crucial role in various biochemical applications, including proteomics research and the synthesis of pharmaceuticals such as antibiotics and antifungal agents.

Applications in Organic Synthesis

Boc-D-thz-OH is utilized in the synthesis of various compounds, including peptides and amino acids. It serves as a versatile building block due to its reactive thiazolidine ring, which can participate in numerous chemical reactions. The compound is also used in the preparation of pharmaceuticals, such as antibiotics and antifungal agents, due to its ability to form diverse molecular structures .

Use in Peptide Synthesis

In peptide synthesis, Boc-D-thz-OH can be incorporated into peptides to introduce specific functionalities. For example, it can be used at the N-terminus of peptides to facilitate ligation reactions, such as oxime ligation, which is crucial for forming peptide-peptide bonds .

Research Findings and Studies

Recent studies have explored the stability and deprotection of thiazolidine groups in peptide synthesis. Thiazolidine derivatives like Boc-D-thz-OH are stable under certain conditions but can degrade gradually at various pH levels. This property is important for optimizing peptide synthesis protocols, especially in one-pot reactions where multiple steps are performed without intermediate purification .

Stability and Deprotection

  • Stability at Different pH Levels: Thiazolidine groups are relatively stable at pH 7.5, with a remaining yield of about 94% after 12 hours .

  • Deprotection Conditions: The deprotection of thiazolidine can be facilitated by changing the pH from 7.5 to 4.0, allowing for efficient ring opening in a one-pot manner .

CAS No. 63091-82-7
Product Name Boc-D-thz-OH
Molecular Formula C13H20N2O7
Molecular Weight 233,29 g/mole
IUPAC Name (4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Standard InChIKey AHKOXQQXRXTKKD-XCBNKYQSSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
SMILES CC(C)(C)OC(=O)N1CSCC1C(=O)O
Canonical SMILES CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
Synonyms Boc-Thr-OSu;63076-44-8;SCHEMBL721602;MolPort-006-149-899;ZINC1640313;6450AH;KM0699;AKOS025289398;CB-1703;AK170125;N-[(1S,2R)-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-hydroxypropyl]carbamicacid1,1-dimethylethylester
PubChem Compound 688406
Last Modified Aug 15 2023

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316.3063 g/mol